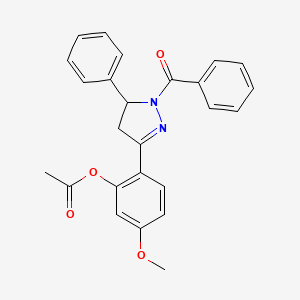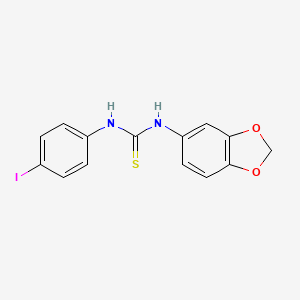![molecular formula C19H29N3O3S B4131286 1-[3-(3,5-dimethylphenyl)propanoyl]-4-(pyrrolidin-1-ylsulfonyl)piperazine](/img/structure/B4131286.png)
1-[3-(3,5-dimethylphenyl)propanoyl]-4-(pyrrolidin-1-ylsulfonyl)piperazine
描述
1-[3-(3,5-dimethylphenyl)propanoyl]-4-(pyrrolidin-1-ylsulfonyl)piperazine, commonly known as DSP-4, is a chemical compound that has been widely used in scientific research due to its unique properties. DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the brain, making it a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological conditions.
作用机制
DSP-4 selectively targets noradrenergic neurons in the brain by binding to the norepinephrine transporter (NET) and causing the neurons to undergo apoptosis. This results in a depletion of norepinephrine in the brain, which has been shown to have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
The depletion of norepinephrine in the brain caused by DSP-4 has been shown to have a variety of effects on behavior and physiology. Studies have shown that DSP-4 treatment can lead to deficits in attention, learning, and memory, as well as alterations in cardiovascular function and stress responses.
实验室实验的优点和局限性
One of the main advantages of using DSP-4 in lab experiments is its selectivity for noradrenergic neurons, which allows for targeted manipulation of the noradrenergic system. However, one of the limitations of using DSP-4 is that it can be difficult to control the extent of noradrenergic depletion, which can vary depending on factors such as the dose and route of administration.
未来方向
There are many potential future directions for research involving DSP-4. One area of interest is the role of the noradrenergic system in addiction and substance abuse. Another area of interest is the potential therapeutic use of DSP-4 in conditions such as ADHD and depression, where noradrenergic dysfunction has been implicated. Additionally, further research is needed to better understand the mechanisms underlying the effects of DSP-4 on behavior and physiology.
In conclusion, DSP-4 is a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological conditions. Its unique properties have made it a widely used compound in scientific research, and there are many potential future directions for research involving DSP-4.
科学研究应用
DSP-4 has been extensively used in scientific research to investigate the role of the noradrenergic system in various physiological and pathological conditions. It has been shown to be a useful tool in studying conditions such as attention deficit hyperactivity disorder (ADHD), depression, anxiety, and neurodegenerative diseases such as Parkinson's and Alzheimer's.
属性
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-16-13-17(2)15-18(14-16)5-6-19(23)20-9-11-22(12-10-20)26(24,25)21-7-3-4-8-21/h13-15H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBDJJLDUHRSLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)N2CCN(CC2)S(=O)(=O)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-hydroxy-4-(1-naphthyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B4131204.png)

![2-amino-7,7-dimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4131222.png)

![2-[5-(3,4-dimethoxyphenyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl acetate](/img/structure/B4131254.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4131256.png)
![4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4131263.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B4131276.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4131279.png)
![methyl 2-({[(2-ethoxy-2-oxoethyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4131291.png)
amino]methyl}nicotinic acid](/img/structure/B4131297.png)


![1-(4-bromophenyl)-2-[2-(dimethylamino)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4131318.png)